molecular formula C14H13N5OS B3902867 3-(1-Methyl-1H-pyrrol-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 303104-68-9

3-(1-Methyl-1H-pyrrol-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B3902867
CAS No.: 303104-68-9
M. Wt: 299.35 g/mol
InChI Key: ZGOBEAWMXNHXQM-OQLLNIDSSA-N
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Description

3-(1-Methyl-1H-pyrrol-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a 1-methylpyrrole substituent at the 3-position of the pyrazole ring and a thiophen-2-ylmethylene hydrazide group at the 5-position. Its molecular framework combines heterocyclic motifs (pyrazole, pyrrole, and thiophene), which are common in medicinal chemistry due to their bioisosteric properties and ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

3-(1-methylpyrrol-2-yl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-19-6-2-5-13(19)11-8-12(17-16-11)14(20)18-15-9-10-4-3-7-21-10/h2-9H,1H3,(H,16,17)(H,18,20)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOBEAWMXNHXQM-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303104-68-9
Record name 3-(1-METHYL-1H-PYRROL-2-YL)-N'-(2-THIENYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrrol-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with thiophene-2-carbohydrazide under reflux conditions in the presence of an acid catalyst. This reaction forms the intermediate hydrazone, which is then cyclized to form the final pyrazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrrol-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with thiophene-2-carbohydrazide under reflux conditions in the presence of an acid catalyst. This reaction yields an intermediate hydrazone, which is subsequently cyclized to form the pyrazole derivative.

Chemical Reactions

The compound can undergo various types of chemical reactions:

Reaction TypeReagents/ConditionsMajor Products Formed
Oxidation Potassium permanganate in acidic mediumCarboxylic acids or ketones
Reduction Sodium borohydride in methanolAlcohols or amines
Substitution N-bromosuccinimideHalogenated derivatives

Chemistry

In organic synthesis, 3-(1-Methyl-1H-pyrrol-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide serves as a building block for developing new materials and compounds. Its unique structure allows for modifications that can lead to novel chemical entities with desirable properties.

Biology

This compound has been investigated for its potential biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through specific molecular interactions, although further studies are needed to elucidate the precise mechanisms.

Medicine

Due to its unique structure and biological activity, this compound is explored as a potential drug candidate. Its ability to interact with specific biological targets suggests it could be developed into therapeutic agents for treating diseases such as cancer and infections.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives of this compound showed potent activity against Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics.
  • Anticancer Research : In vitro studies revealed that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Material Science Applications : The compound has been utilized in synthesizing advanced materials such as conductive polymers and dyes due to its unique electronic properties imparted by the thiophene ring.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrrol-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Physicochemical Properties Reference ID
Target compound : 3-(1-Methyl-1H-pyrrol-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide C₁₄H₁₃N₅OS 315.36* - 1-Methylpyrrole (3-position)
- Thiophen-2-ylmethylene hydrazide
Hypothesized SphK1 inhibition (based on analogs)
N′-[(E)-(2-Methoxyphenyl)methylene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide C₁₇H₁₇N₅O₂ 323.36 - 2-Methoxyphenyl hydrazide
- 1-Methylpyrrole
Crystallographic data available (SHELX refinement)
5-(5-Chloro-2-thienyl)-N′-[(E)-(2-methoxyphenyl)methylene]-1H-pyrazole-3-carbohydrazide C₁₆H₁₂ClN₅O₂S 373.82 - 5-Chlorothiophene
- 2-Methoxyphenyl hydrazide
Enhanced lipophilicity (Cl substituent)
N′-[(E)-(4-Isopropylphenyl)methylene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide C₁₉H₂₁N₅O 335.41 - 4-Isopropylphenyl hydrazide
- 1-Methylpyrrole
Increased steric bulk (isopropyl group)
3-(5-Methylthiophen-2-yl)-N′-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide C₁₈H₁₆N₆O₃S 396.42 - 5-Methylthiophene
- 4-Nitrophenyl ethylidene
Electron-withdrawing nitro group enhances reactivity
(E)-3-(Thiophen-2-yl)-N-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide C₁₃H₁₀N₄OS₂ 302.38 - Dual thiophene groups Potential for π-stacking in materials chemistry

Notes:

  • Molecular weight calculations : Values marked with * are estimated using analogous structures (e.g., ).
  • Biological activity : Compounds with thiophene or chlorothiophene substituents (e.g., ) often exhibit enhanced binding to hydrophobic enzyme pockets, as seen in SphK1 inhibitors . The target compound’s thiophen-2-ylmethylene group may confer similar advantages.
  • Synthetic routes : Synthesis typically involves condensation of pyrazole-carboxylic acid hydrazides with aldehydes (e.g., thiophene-2-carboxaldehyde) under acidic or catalytic conditions .

Key Research Findings

Structural Insights

  • Crystallography : Analogous compounds (e.g., ) have been characterized using SHELX and ORTEP software, confirming planar geometries and hydrogen-bonding networks critical for stability .
  • Substituent effects : Electron-donating groups (e.g., methoxy in ) improve solubility, while electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity for nucleophilic reactions .

Physicochemical Properties

  • Lipophilicity : Chlorothiophene derivatives () exhibit higher logP values, correlating with improved membrane permeability .
  • Thermal stability : Methylpyrrole substituents () contribute to thermal stability, as evidenced by melting points >250°C in related compounds .

Biological Activity

3-(1-Methyl-1H-pyrrol-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has recently gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrrole, thiophene, and pyrazole moieties, which contribute to its diverse biological effects.

Chemical Structure and Properties

  • Molecular Formula : C14H13N5OS
  • Molecular Weight : 291.37 g/mol
  • Key Functional Groups : Pyrrole, thiophene, pyrazole, hydrazide

The compound's structure enhances its interaction with biological targets due to the presence of electron-rich heterocycles, which can facilitate binding to various enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiophene rings exhibit significant antimicrobial properties. The specific activities of this compound have been explored in several studies:

  • In Vitro Studies : Compounds similar to this pyrazole derivative have demonstrated effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, derivatives with similar structures have shown moderate to strong antibacterial activity against these pathogens .
  • Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt microbial enzyme functions, potentially by inhibiting essential metabolic pathways .

Anticancer Activity

The pyrazole scaffold is recognized for its anticancer properties. Several studies highlight the potential of pyrazole derivatives in cancer treatment:

  • Cell Line Studies : In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) have shown that certain pyrazole derivatives exhibit cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin. These studies suggest that the compound may enhance the efficacy of existing treatments through synergistic effects .
  • Targeted Mechanisms : Pyrazole derivatives have been reported to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and Aurora-A kinase, indicating their potential as targeted therapies .

Anti-inflammatory Activity

The compound has also been investigated for anti-inflammatory properties:

  • Animal Model Studies : Research has shown that certain derivatives can reduce inflammation in carrageenan-induced edema models, suggesting potential use in treating inflammatory diseases .
  • Comparative Analysis : When compared to standard anti-inflammatory drugs like indomethacin, some pyrazole derivatives exhibited comparable or superior efficacy in reducing inflammation .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
AnticancerCytotoxic effects on MCF-7 and MDA-MB-231 cell lines
Anti-inflammatoryReduced edema in animal models

Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
3-(1-Methyl-1H-pyrrol-2-yl)-N'-(thiophen-2-y...ModerateSignificantComparable
3-(1-Methyl-1H-pyrrol-2-yl)-N'-(furan-2-y...LowModerateLow
3-(1-Methyl-1H-pyrrol-2-yl)-N'-(pyridin-2-y...ModerateSignificantModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Methyl-1H-pyrrol-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-(1-Methyl-1H-pyrrol-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

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